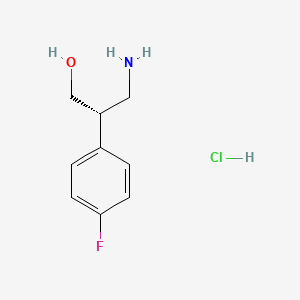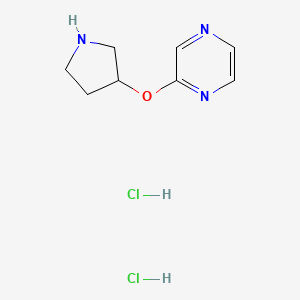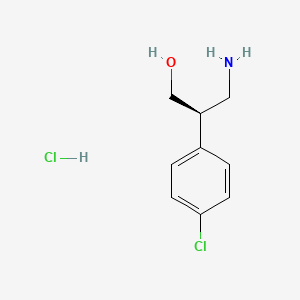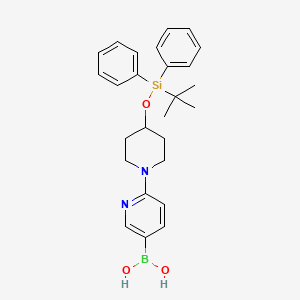
4-Chloro-2-(oxetan-3-yloxy)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for the compound is1S/C9H11NO2/c10-7-1-3-8 (4-2-7)12-9-5-11-6-9/h1-4,9H,5-6,10H2 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 199.63 g/mol.Applications De Recherche Scientifique
Synthesis and Industrial Applications
- Practical Synthesis of Analogues : A study by Zhang Qingwen (2011) explored the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, an analogue of 4-Chloro-2-(oxetan-3-yloxy)aniline. The process involved condensation and reduction reactions, demonstrating the potential industrial production of such compounds.
Environmental Applications
- Pollutant Mineralization : Research on the mineralization of aniline and 4-chlorophenol in acidic solutions by ozonation, as conducted by Sauleda & Brillas (2001), suggests potential environmental applications for similar compounds, such as this compound, in water treatment processes.
Pharmaceutical and Chemical Applications
- Synthesis of Polyurethane Cationomers : A study by Buruianǎ et al. (2005) on the synthesis of polyurethane cationomers using anil groups, including derivatives of chloromethylphenyl anilines, highlights the potential application of this compound in creating materials with fluorescent properties.
Material Science
- NLO Material Applications : The vibrational analysis of chloro derivatives of aniline, including this compound, by Revathi et al. (2017), reveals their potential use in nonlinear optics (NLO) materials, owing to their molecular structural properties.
Environmental Biodegradation
- Bacterial Degradation Studies : The degradation of aniline and monochlorinated anilines by soil-borne Pseudomonas strains, as explored by Loidl et al. (1990), provides insight into the biodegradation of similar compounds like this compound, which could be crucial for environmental remediation strategies.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-(oxetan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYTVXXSBZSTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)




![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)

![{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1408270.png)




